molecular formula C15H16BrClN2O2 B586948 N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid CAS No. 1246817-41-3

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Cat. No. B586948
CAS RN: 1246817-41-3
M. Wt: 371.659
InChI Key: PJDRSVWUSJGAHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromobenzyl group could be introduced via a nucleophilic substitution reaction . The imidazole ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (imidazole). The bromine, chlorine, and oxygen atoms would likely create regions of high electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom on the benzyl group could be replaced via a nucleophilic substitution reaction . The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine and chlorine atoms might make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Angiotensin II Receptor Antagonism

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is part of a series of nonpeptide angiotensin II receptor antagonists. These compounds, such as DuP 753, have shown potent antihypertensive effects upon oral administration (Carini et al., 1991). They have evolved from imidazole-5-acrylic acid series and demonstrate high affinity for the receptor and good oral activity (Keenan et al., 1993).

Cytotoxicity and Antibacterial Studies

Studies have shown that benzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, including those with the N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid structure, exhibit cytotoxic effects in preliminary in vitro testing on cell lines like Caki-1 (Patil et al., 2011). Additionally, compounds from this category have shown potential antimicrobial activity, as observed in some novel imidazole bearing isoxazole derivatives (Maheta et al., 2012).

Synthesis and Chemical Properties

Research has explored various synthetic approaches to the imidazole scaffold, which includes derivatives of N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. These approaches aim to develop diversified libraries of imidazole derivatives for various applications (Loubidi et al., 2016). Additionally, research into the synthesis of 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids and their derivatives, which share a similar structure, provides insights into the broader chemical properties and potentials of these compounds (Chornous et al., 2011).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. The presence of bromine and chlorine atoms suggests that the compound could be hazardous and potentially toxic. Therefore, it should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2O2/c1-2-3-4-12-18-14(17)13(15(20)21)19(12)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDRSVWUSJGAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

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